6-[2-(1-methylimidazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-ol
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Overview
Description
6-[2-(1-methylimidazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-ol is a complex organic compound that features both an imidazole and a benzofuran moiety. The imidazole ring is known for its presence in many biologically active molecules, while the benzofuran ring is often found in natural products and pharmaceuticals. This compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(1-methylimidazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-ol typically involves multiple steps, starting with the preparation of the imidazole and benzofuran precursors. One common method involves the cyclization of amido-nitriles to form substituted imidazoles . This reaction is often catalyzed by nickel and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
6-[2-(1-methylimidazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while alkylation can be performed using alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
6-[2-(1-methylimidazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 6-[2-(1-methylimidazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-ol involves its interaction with various molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The benzofuran moiety can interact with biological membranes and proteins, influencing cellular processes. These interactions can lead to various biological effects, including antimicrobial, antifungal, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar biological activity.
2-Methylimidazole: Another imidazole derivative with applications in pharmaceuticals and materials science.
Benzofuran: The parent compound of the benzofuran moiety, known for its presence in natural products and pharmaceuticals.
Uniqueness
6-[2-(1-methylimidazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-ol is unique due to its combination of both imidazole and benzofuran rings, which confer a wide range of chemical and biological properties
Properties
Molecular Formula |
C14H16N2O2 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
6-[2-(1-methylimidazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C14H16N2O2/c1-16-6-5-15-14(16)3-2-10-9-13-11(4-7-18-13)8-12(10)17/h5-6,8-9,17H,2-4,7H2,1H3 |
InChI Key |
NKTDNUVVVYKGPP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CCC2=C(C=C3CCOC3=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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